N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S/c30-23(27-21-9-3-6-18-5-1-2-7-19(18)21)16-32-24-20-8-4-10-22(20)29(25(31)28-24)15-17-11-13-26-14-12-17/h1-3,5-7,9,11-14H,4,8,10,15-16H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUDCNQCZGCKTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=CC4=CC=CC=C43)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 899746-91-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer and antiviral activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthalene moiety and a tetrahydropyrimidine derivative. Its molecular formula is , with a molecular weight of approximately 456.6 g/mol. The structural features contribute to its biological activity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly in relation to various cancer cell lines.
Case Studies and Research Findings
-
In Vitro Cytotoxicity :
- The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer). For example, it exhibited an IC50 value of 0.25 μM against HepG2 cells, indicating potent antitumor activity .
- In another study, derivatives similar to this compound were shown to have GI50 values ranging from 0.49 to 48.0 μM across the National Cancer Institute's 60 human cancer cell lines panel .
-
Mechanisms of Action :
- The compound's mechanism involves the regulation of apoptosis pathways and cell cycle arrest. It affects multiple signaling pathways, including mitochondrial dysfunction and apoptosis signaling .
- Additionally, studies indicate that the compound may interact with P-glycoprotein (P-gp) mechanisms, suggesting its potential efficacy in overcoming multidrug resistance in cancer therapies .
Antiviral Activity
Emerging research suggests that this compound may also possess antiviral properties.
Research Insights
- Targeting Viral Proteins :
- Compounds structurally related to this molecule have been reported to inhibit viral replication by targeting viral proteins essential for the life cycle of viruses such as HIV and hepatitis C .
- The naphthalene and pyridine components are believed to enhance binding affinity to viral targets, improving their effectiveness as antiviral agents .
Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50/GI50 Values | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 0.25 μM | Apoptosis regulation, cell cycle arrest |
| Anticancer | MCF7 | 0.49 - 48.0 μM | Overcoming multidrug resistance |
| Antiviral | HIV/HCV | Not specified | Inhibition of viral protein activity |
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is , with a molecular weight of 456.6 g/mol. The compound features a naphthalene moiety linked to a tetrahydro-cyclopenta[d]pyrimidine structure through a thioamide functional group. This structural complexity suggests diverse biological activities due to the presence of multiple functional groups that can interact with various biological targets .
Pharmacological Applications
This compound has shown potential in several areas:
1. Antiproliferative Activity : Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. Studies have demonstrated that derivatives of naphthalene and pyridine can inhibit cell growth and induce apoptosis in cancer cells .
2. Antimicrobial Properties : The presence of the thioamide group suggests potential antimicrobial activity. Compounds with similar functionalities have been reported to exhibit antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .
3. Neuroprotective Effects : Some studies suggest that compounds incorporating naphthalene and pyridine moieties may provide neuroprotective benefits. This could be explored further for applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies and Experimental Findings
Several experimental studies have been conducted to elucidate the pharmacological effects of related compounds:
Q & A
Q. What synthetic strategies are commonly employed for synthesizing this compound?
The synthesis involves multi-step reactions, typically starting with alkylation of thiopyrimidine derivatives using sodium methylate (2.6–2.8 molar excess) to deprotonate the thiol group, followed by coupling with N-aryl-substituted 2-chloroacetamides. Yield optimization (e.g., 80% in ) requires precise stoichiometric control and reflux conditions in ethanol or DMSO .
Q. How is structural characterization performed for this compound?
Q. What in vitro assays are recommended for initial biological evaluation?
Standard assays include:
- Anticancer activity : MTT assay using cancer cell lines (e.g., IC50 determination).
- Enzyme inhibition : Kinase or protease inhibition studies ( ).
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains .
Advanced Research Questions
Q. How can computational methods enhance reaction design and optimization?
Quantum chemical calculations (e.g., reaction path searches) and AI-driven tools (e.g., COMSOL Multiphysics) predict optimal reaction conditions, reducing trial-and-error. For example, ICReDD integrates computational and experimental data to refine reaction parameters (e.g., solvent selection, temperature) .
Q. What approaches are used to analyze structure-activity relationships (SAR) for analogs?
- Substituent variation : Compare pyridinylmethyl vs. cyclohepta substituents ( ).
- Electron-withdrawing groups : Chloro or fluoro substituents on the aryl ring enhance bioactivity (e.g., antitumor activity in ).
- Molecular docking : Predict binding interactions with target proteins (e.g., cyclin-dependent kinases) .
Q. How to address discrepancies in elemental analysis or yield data during synthesis?
- Recrystallization : Purify crude products to remove impurities (e.g., 53–77% yields in ).
- HRMS validation : Confirm molecular formula accuracy (e.g., 394.1783 [M]+ in ).
- Process control : Use membrane separation technologies (e.g., CRDC subclass RDF2050104) to isolate intermediates .
Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic protons in ).
- X-ray crystallography : Determine absolute configuration of chiral centers (not explicitly cited but inferred from ’s IR/HRMS data).
- In silico simulations : Predict spectroscopic profiles using tools like Gaussian .
Methodological Considerations
Q. How to optimize reaction yield in scale-up syntheses?
- Process simulation : Use CRDC subclass RDF2050108 (process control) to model large-scale reactors.
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps ( ).
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives .
Q. What strategies mitigate data contradictions between computational and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
